molecular formula C16H16N2O4 B133009 p-Oxanisidide CAS No. 3299-63-6

p-Oxanisidide

Cat. No.: B133009
CAS No.: 3299-63-6
M. Wt: 300.31 g/mol
InChI Key: BNNRXRYJLPHHEI-UHFFFAOYSA-N
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Description

It is characterized by the presence of two 4-methoxyphenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form the corresponding amide . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Ethanediamide, N,N’-bis(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or solvent extraction to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Ethanediamide, N,N’-bis(4-methoxyphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanediamide, N,N’-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethanediamide, N,N’-bis(4-methoxyphenyl)- can be compared with other similar compounds, such as:

  • N(1),N(2)-Bis(4-methylphenyl)ethanediamide
  • N(1),N(2)-Bis(2-chloroethyl)ethanediamide
  • N(1),N(2)-Bis(2-ethoxyethyl)ethanediamide

These compounds share a similar ethanediamide backbone but differ in the substituents attached to the phenyl rings.

Properties

IUPAC Name

N,N'-bis(4-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)17-15(19)16(20)18-12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNRXRYJLPHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365632
Record name Ethanediamide, N,N'-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3299-63-6
Record name N1,N2-Bis(4-methoxyphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3299-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediamide, N,N'-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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